molecular formula C12H19ClFN5 B15111366 N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15111366
M. Wt: 287.76 g/mol
InChI Key: NWJXHHUEEMSFCY-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a pyrazole-based compound featuring a bifunctional pyrazole core with distinct substitutions. The primary structure includes:

  • 1-Ethylpyrazole moiety: A pyrazole ring substituted with an ethyl group at the 1-position.
  • 2-Fluoroethyl group: Attached to the nitrogen at the 1-position of the second pyrazole ring, introducing fluorinated hydrophobicity.
  • 5-Methyl substitution: Enhances steric and electronic effects on the pyrazole core.
  • Hydrochloride salt: Improves solubility and bioavailability for pharmacological applications.

This compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to structural similarities to known neuroactive pyrazoles .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-9-11(7-15-17)6-14-12-8-16-18(5-4-13)10(12)2;/h7-9,14H,3-6H2,1-2H3;1H

InChI Key

NWJXHHUEEMSFCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=C(N(N=C2)CCF)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl and fluoroethyl groups. Common reagents used in these reactions include ethyl iodide, fluoroethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other biological functions.

Comparison with Similar Compounds

Key Observations:

Fluorine Positioning : The target compound lacks the 5-fluoro substitution seen in CAS 1856075-68-7 , which may reduce metabolic stability compared to fluorinated analogs.

Salt Form : The dihydrochloride variant (CAS EN300-19310134) has higher solubility but may exhibit altered pharmacokinetics due to additional chloride ions .

Research Findings and Implications

  • Fluorine Impact : Fluorinated ethyl groups (e.g., 2-fluoroethyl) improve lipophilicity and blood-brain barrier penetration, as seen in CNS-targeting drugs .
  • Salt-Dependent Solubility : Hydrochloride salts (e.g., the target compound) balance solubility and bioavailability better than dihydrochloride forms, which may precipitate in acidic environments .
  • Substituent-Driven Activity : The 5-methyl group in the target compound likely offers a balance between steric bulk and electronic effects, contrasting with the 5-fluoro-1,3-dimethyl analog’s higher metabolic resistance .

Q & A

Q. What are the optimal synthetic routes for N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization using phosphorus oxychloride (POCl₃) at 120°C for pyrazole core formation , followed by functionalization with fluoroethyl and ethylpyrazole groups. Key intermediates like 5-chloro-3-methylpyrazole derivatives are synthesized via formylation and oxidation . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of acyl hydrazides to cyclizing agents) and inert atmospheric conditions to prevent side reactions. For example, yields exceeding 70% are achieved using coupling agents like EDCI/HOBt in DMF .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Critical for confirming substituent positions (e.g., fluorine integration at δ ~4.5–5.0 ppm for fluoroethyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated m/z) .
  • Elemental Analysis : Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for pyrazole derivatives with similar substituents?

Methodological Answer : Contradictions often arise from differences in assay conditions or substituent positioning. For example:

  • Kinase Inhibition : Fluorine substitution at the 2-fluoroethyl position may enhance binding affinity to ATP pockets, but steric hindrance from ethylpyrazole groups could reduce efficacy .
  • Data Normalization : Use standardized positive controls (e.g., SR141716 for cannabinoid receptor assays) and replicate experiments across multiple cell lines .
  • Structural Analysis : Compare X-ray crystallography data (e.g., triclinic crystal systems with α/β angles ~79–86°) to correlate spatial arrangements with activity .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., CDK2 inhibitors require alignment with pyrimidine-binding domains) .
  • QSAR Models : Incorporate Hammett constants for fluorine substituents to predict electronic effects on binding .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess fluoroethyl group flexibility .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine atoms may reduce CYP450-mediated oxidation .
  • Isotope Labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways .
  • Stability Profiling : Assess pH-dependent hydrolysis (e.g., HCl salt form increases aqueous solubility but may accelerate degradation in alkaline conditions) .

Methodological Challenges in Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer :

  • Dynamic Effects : Rotamers or solvent interactions (e.g., DMSO-d6 vs. CDCl₃) can split NMR peaks. Use variable-temperature NMR to identify conformational equilibria .
  • Crystallographic Validation : Compare experimental XRD bond lengths (e.g., C-F = 1.34 Å) with DFT-optimized structures .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pyrazole-based compounds?

Methodological Answer :

  • Nonlinear Regression : Fit data to Hill equations (log[agonist] vs. response) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous IC₅₀ values caused by assay variability .
  • Multivariate Analysis : PCA or PLS-DA to correlate structural features (e.g., fluorine count) with activity .

Theoretical and Framework Considerations

Q. How can researchers integrate this compound into a broader conceptual framework for drug discovery?

Methodological Answer :

  • Target Validation : Link to kinase signaling pathways (e.g., CDK2 in cancer) using gene knockout models .
  • Structure-Activity Landscapes : Map substituent effects using 3D-pharmacophore models .
  • Translational Gaps : Address species-specific metabolism by comparing microsomal data across mammals .

Q. What ethical and methodological standards apply to preclinical studies involving fluorinated pyrazoles?

Methodological Answer :

  • Toxicity Screening : Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents) .
  • Reproducibility : Adhere to ARRIVE 2.0 standards for reporting in vivo experiments .

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